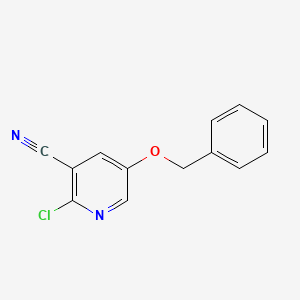
2-chloro-5-phenylmethoxypyridine-3-carbonitrile
Overview
Description
2-chloro-5-phenylmethoxypyridine-3-carbonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a benzyloxy group at the 5-position and a chlorine atom at the 2-position of the nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-phenylmethoxypyridine-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloronicotinonitrile.
Benzyloxy Substitution: The benzyloxy group is introduced at the 5-position of the nicotinonitrile core through a substitution reaction. This can be achieved using benzyl alcohol in the presence of a suitable base and catalyst.
A common synthetic route involves the use of phosphorus pentachloride and nicotinamide-1-oxide to prepare 2-chloronicotinonitrile . The benzyloxy substitution is then carried out under mild conditions to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-phenylmethoxypyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitriles, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-chloro-5-phenylmethoxypyridine-3-carbonitrile has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of potential drug candidates due to its unique chemical structure.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-phenylmethoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in nitrilase-catalyzed hydrolysis, the compound binds to the active site of the enzyme, leading to the formation of a delocalized π bond and subsequent hydrolysis . This interaction is crucial for its catalytic activity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinonitrile: Lacks the benzyloxy group and has different reactivity and applications.
5-Benzyloxy-2-bromonicotinonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
5-Methoxy-2-chloronicotinonitrile: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.
Uniqueness
2-chloro-5-phenylmethoxypyridine-3-carbonitrile is unique due to the presence of both the benzyloxy and chlorine substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis, pharmaceuticals, and materials science.
Properties
Molecular Formula |
C13H9ClN2O |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
2-chloro-5-phenylmethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9ClN2O/c14-13-11(7-15)6-12(8-16-13)17-9-10-4-2-1-3-5-10/h1-6,8H,9H2 |
InChI Key |
TYHDMIGJLTYWFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(N=C2)Cl)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
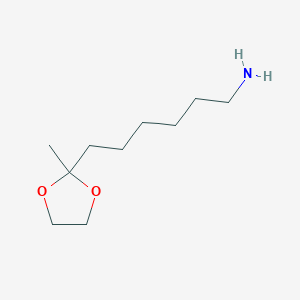
![N-[(6-Methoxypyridin-2-yl)methyl]acetamide](/img/structure/B8696933.png)
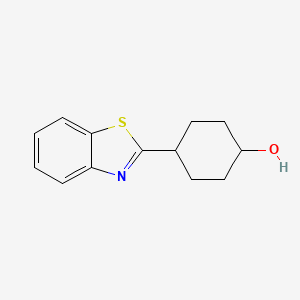
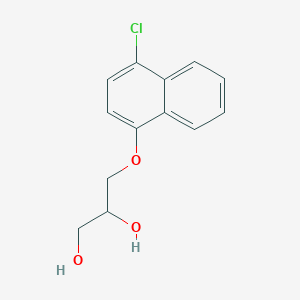
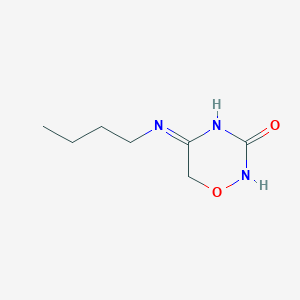
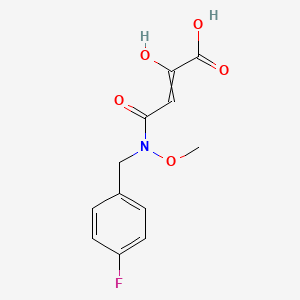
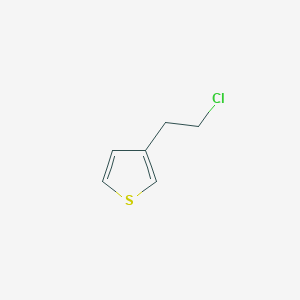
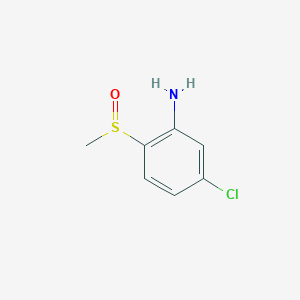
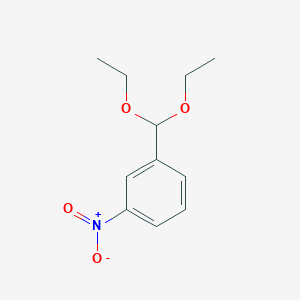
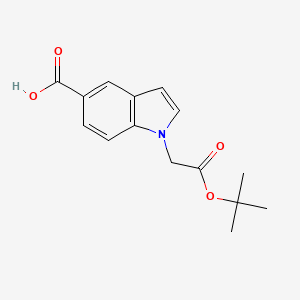
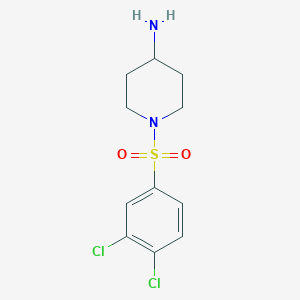
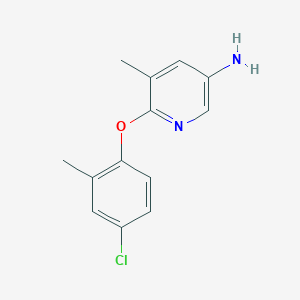
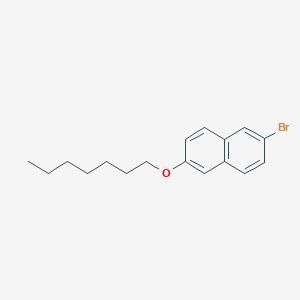
![2,5-dimethyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-4-one](/img/structure/B8697018.png)
